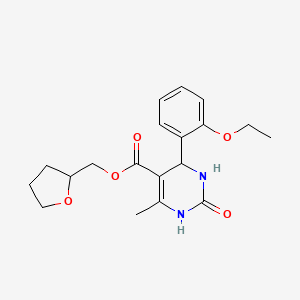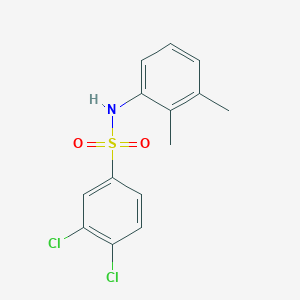![molecular formula C10H13N3O2S B4923314 4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine, commonly known as MTCPM, is a chemical compound that belongs to the class of pyrimidine derivatives. MTCPM has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
科学研究应用
MTCPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MTCPM has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and Alzheimer's disease (2, 3). In drug discovery, MTCPM has been used as a starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties (4). In biochemistry, MTCPM has been used as a probe to study the mechanism of action of enzymes such as dihydrofolate reductase (DHFR) (5).
作用机制
MTCPM is a potent inhibitor of DHFR, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA synthesis (5). MTCPM binds to the active site of DHFR and inhibits its activity, leading to the depletion of intracellular folate and inhibition of DNA synthesis. The inhibition of DHFR by MTCPM has been shown to induce apoptosis in cancer cells and suppress inflammation in animal models (2, 3).
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTCPM depend on the specific application and concentration used. In cancer cells, MTCPM has been shown to induce apoptosis and inhibit tumor growth (2). In animal models of inflammation, MTCPM has been shown to suppress the production of pro-inflammatory cytokines and reduce tissue damage (3). In biochemistry, MTCPM has been used as a probe to study the structure and function of DHFR (5).
实验室实验的优点和局限性
MTCPM has several advantages as a research tool, including its high potency and specificity for DHFR, its relatively low toxicity, and its stability under physiological conditions. However, the use of MTCPM in lab experiments is limited by its solubility in water and its potential for non-specific binding to other proteins and enzymes.
未来方向
There are several future directions for the research and development of MTCPM. One potential direction is the synthesis of novel pyrimidine derivatives based on the structure of MTCPM with improved pharmacological properties and therapeutic potential. Another direction is the exploration of MTCPM as a potential drug candidate for the treatment of other diseases such as bacterial infections and parasitic diseases. Additionally, the use of MTCPM as a probe to study the structure and function of other enzymes and proteins could lead to new insights into their biological roles and potential therapeutic targets.
Conclusion:
In conclusion, MTCPM is a promising research tool with potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTCPM have been discussed in this paper. Further research and development of MTCPM and its derivatives could lead to new therapeutic agents and insights into the biological mechanisms of various diseases.
合成方法
The synthesis of MTCPM involves the reaction of morpholine with 5-(methylthio)-2-aminopyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting product is a white crystalline solid that can be purified using recrystallization or column chromatography.
属性
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPGPCTWFFUCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

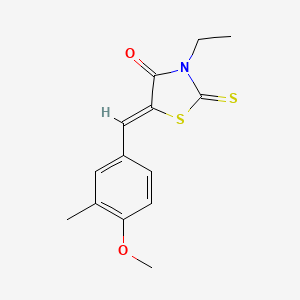
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)
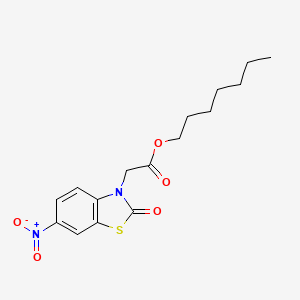
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)
![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)
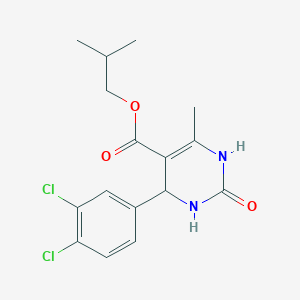
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
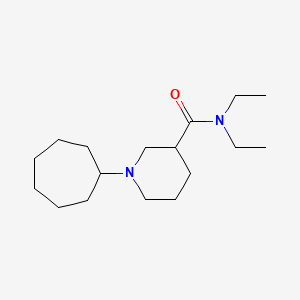
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)

